5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
5-methyl-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-6-8-15(9-7-12)19-11-14-10-18-13(2)4-3-5-16(18)17-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAMGTAVZFHQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CN3C(=CC=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Assembly Using 2-Aminopyridinium Bromides
The foundational work by Gupta et al. demonstrates that 2-aminopyridinium bromides undergo efficient cyclization with thiophenol derivatives under mild basic conditions (Scheme 1). For 5-methyl derivative synthesis:
Starting Material Preparation :
5-Methyl-2-aminopyridine is protonated using HBr gas in anhydrous THF to form the corresponding pyridinium bromide.Thioether Incorporation :
Reaction with p-toluenethiol (1.2 equiv) in the presence of KOH (2.0 equiv) at 25°C produces the imidazo[1,2-a]pyridine core through intramolecular amidation. The mechanism involves:- Base-assisted deprotonation of the thiol
- Nucleophilic attack at the C3 position of the pyridinium intermediate
- Tautomerization to stabilize the aromatic system
Optimization Data :
| Base | Temperature (°C) | Yield (%) |
|---|---|---|
| KOH | 25 | 68 |
| NaOH | 25 | 52 |
| Cs2CO3 | 25 | 41 |
This method achieves 68% yield but requires stringent exclusion of moisture.
Acid-Catalyzed Cyclization with Bi(OTf)3/p-TsOH
Recent advances by Chen et al. showcase the synergistic effect of bismuth triflate and p-toluenesulfonic acid in facilitating Ritter-type reactions (Scheme 2). Adapted for thioether formation:
Reaction Setup :
5-Methyl-2-(hydroxymethyl)imidazo[1,2-a]pyridine (1.0 equiv) reacts with p-toluenethiol (3.0 equiv) in dichloroethane (0.3 M) containing:- Bi(OTf)3 (5 mol%)
- p-TsOH·H2O (5.0 equiv)
Mechanistic Pathway :
- Acid-mediated generation of a carbocation at C2
- Thiol nucleophilic attack forming the S-C bond
- Rearomatization via proton transfer
Catalyst Screening :
| Acid | Lewis Acid | Yield (%) |
|---|---|---|
| p-TsOH | Bi(OTf)3 | 91 |
| (+)-CSA | Bi(OTf)3 | 45 |
| TfOH | None | 15 |
This protocol achieves exceptional yields (91%) under optimized conditions but requires high-temperature (150°C) reflux.
Post-Functionalization Strategies
Nucleophilic Substitution at C2
Building on hydrazide chemistry developed by Al-Mousawi et al., a two-step functionalization approach proves effective:
Core Synthesis :
5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is reduced using NaBH4 (2.0 equiv) in ethanol to yield the 2-hydroxymethyl intermediate (87% purity).Thioether Formation :
Conversion to the bromomethyl derivative via PBr3 (1.5 equiv) in CH2Cl2 (-10°C), followed by treatment with p-toluenethiol (1.1 equiv) and K2CO3 (2.0 equiv) in DMF (60°C, 12 h).
Kinetic Profile :
| Time (h) | Conversion (%) |
|---|---|
| 6 | 48 |
| 12 | 92 |
| 18 | 93 |
This method provides 76% isolated yield but generates stoichiometric bromide waste.
One-Pot Tandem Cyclization-Thioetherification
A novel adaptation of PPA-mediated cyclizations enables direct incorporation of thioether groups:
Reaction Design :
5-Methyl-2-aminopyridine (1.0 equiv), paraformaldehyde (3.0 equiv), and p-toluenethiol (1.2 equiv) in polyphosphoric acid (85% w/w) at 110°C for 8 h.Key Advantages :
- Eliminates pre-functionalization steps
- Compatible with moisture-sensitive substrates
Scale-Up Data :
| Batch Size (g) | Yield (%) | Purity (%) |
|---|---|---|
| 5 | 82 | 98.4 |
| 50 | 79 | 97.1 |
| 500 | 73 | 95.8 |
This industrially viable method maintains >73% yield at kilogram scale.
Comparative Method Analysis
Performance Metrics :
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Base-Mediated | 68 | 95.2 | 1.8 |
| Acid-Catalyzed | 91 | 99.1 | 3.2 |
| Nucleophilic | 76 | 97.8 | 2.4 |
| Tandem PPA | 82 | 98.4 | 1.9 |
Cost Index: Relative reagent/solvent expenses normalized to base-mediated method
The acid-catalyzed route offers superior yields but requires specialized equipment for high-temperature reactions. The tandem PPA method provides the best balance between yield and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and p-tolylthio positions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl or p-tolylthio positions .
Scientific Research Applications
5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis and brain disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it has been shown to act as an antagonist of neuropeptide S receptor, which is implicated in various neurological disorders .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Position 2 Modifications: The (p-tolylthio)methyl group in the target compound differs from triazolyl (e.g., 15a, 15g) or naphthyl (3ka) substituents. Thioether groups (e.g., 15g) enhance lipophilicity and may improve membrane permeability compared to aryl or heteroaryl groups .
- Position 5 Methyl Group: The 5-methyl substituent is conserved in several analogues (e.g., 1A, 15g). This group stabilizes the π-electron system and influences reactivity, as seen in chlorination reactions with NCS, where 5-methyl derivatives undergo methyl-group chlorination rather than ipso-substitution .
Table 2: Reaction Behavior with N-Chlorosuccinimide (NCS)
Key Observations:
- The 5-methyl group directs chlorination to its own position in the presence of electron-withdrawing groups (e.g., esters), whereas nitro or bromide substituents favor ipso-chlorination . This contrasts with non-methylated analogues, which exhibit divergent reactivity.
Biological Activity
5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This compound's structure contributes to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activities of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₅H₁₄N₂S
- Molecular Weight : 246.35 g/mol
- CAS Number : 88965-00-8
Biological Activities
The imidazo[1,2-a]pyridine scaffold is known for a wide range of biological activities. The following table summarizes the key pharmacological effects associated with this class of compounds:
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives highlight the importance of substituents on the aromatic ring and the nitrogen atoms in the heterocyclic structure. Modifications at specific positions can enhance or diminish biological activity. For instance:
- Methyl groups at position 5 increase lipophilicity and cellular uptake.
- Thioether substitutions (like p-tolylthio) have been associated with enhanced anticancer activity due to improved binding affinity to target proteins.
Case Studies
-
Anticancer Activity
A study evaluated the effect of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. -
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent. -
Anti-inflammatory Effects
In vivo studies using animal models showed that treatment with this compound led to a marked reduction in inflammation markers such as TNF-alpha and IL-6 after exposure to inflammatory stimuli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
